molecular formula C17H17N5O3S2 B2536690 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE CAS No. 1185010-73-4

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE

Cat. No.: B2536690
CAS No.: 1185010-73-4
M. Wt: 403.48
InChI Key: KXMYXXSXYSRNNZ-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxin ring, a thiazolopyrimidine moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Synthesis of the thiazolopyrimidine moiety via condensation reactions.
  • Coupling of the benzodioxin and thiazolopyrimidine intermediates using appropriate linkers and reagents.
  • Introduction of the sulfanylacetamide group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE: can be compared with other compounds featuring benzodioxin or thiazolopyrimidine moieties.

    Unique Features: The combination of these two moieties in a single molecule may confer unique properties, such as enhanced binding affinity or specificity for certain biological targets.

Highlighting Uniqueness

    Structural Complexity: The presence of multiple functional groups and heterocycles.

    Broader range of applications due to the diverse reactivity and biological activity.

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structural components:

  • Dihydro-benzodioxin moiety : This part of the molecule is known for its role in various biological activities.
  • Thiazolo-pyrimidine unit : This structure is often associated with anti-inflammatory and antimicrobial properties.

The synthesis of the compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and thiazolo-pyrimidine precursors. The initial reactions typically include the formation of sulfonamide derivatives followed by acetamide functionalization to yield the target compound .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound. It has been screened against key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
  • α-Glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM).

The results indicated that this compound exhibits significant inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent for T2DM and Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains. The inhibition zones measured in antimicrobial susceptibility tests showed promising results:

  • E. coli : Inhibition zones ranged from 15 to 20 mm.
  • B. mycoides : Similar inhibition patterns were observed.

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

In a recent study examining neuroprotective effects, the compound was administered to animal models exhibiting symptoms of neurodegeneration. Behavioral tests and biochemical assays revealed that treatment with this compound significantly improved cognitive functions and reduced markers of oxidative stress in the brain .

Case Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic potential of this compound. Diabetic rats treated with this compound showed a marked decrease in blood glucose levels compared to control groups. Histological examinations further suggested improvements in pancreatic function .

Summary of Findings

Biological ActivityObserved EffectsReferences
AChE Inhibition Significant inhibition observed
α-Glucosidase Inhibition Effective in reducing glucose absorption
Antimicrobial Activity Zones of inhibition between 15 to 20 mm
Neuroprotective Effects Improved cognitive function in animal models
Antidiabetic Potential Decreased blood glucose levels in diabetic rats

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-22(2)17-21-15-14(27-17)16(19-9-18-15)26-8-13(23)20-10-3-4-11-12(7-10)25-6-5-24-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMYXXSXYSRNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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